5-(tert-butoxy)pentanoic acid
Description
Contextualization within Organic Synthesis and Methodological Development
In the realm of organic synthesis, the strategic use of protecting groups is a cornerstone of constructing complex molecular architectures. 5-(tert-butoxy)pentanoic acid exemplifies this principle through its inherent design. The compound possesses a carboxylic acid functional group at one end of its pentanoic acid backbone and a tert-butoxycarbonyl group at the other. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions. broadpharm.com This differential reactivity allows for sequential chemical transformations, a critical aspect in multi-step syntheses.
The presence of a free carboxylic acid allows for a range of chemical modifications, such as amidation or esterification, while the protected end remains inert. This characteristic is valuable in the development of new synthetic methodologies where precise control over reactive sites is paramount. While specific literature detailing its role in novel methodological development is not extensively documented, its structure is inherently suited for such applications.
Significance as a Versatile Synthon and Building Block for Advanced Molecular Architectures
The utility of this compound is most pronounced in its role as a versatile synthon and building block. Chemical suppliers frequently categorize it as a bifunctional or aliphatic linker. bldpharm.comambeed.com This classification underscores its primary function: to connect two different molecular entities. The five-carbon aliphatic chain provides a flexible spacer, which can be crucial in the design of molecules where specific spatial arrangements are required.
Its application as a building block is evident in synthetic pathways that require the introduction of a pentanoic acid moiety in a protected form. For instance, in the construction of larger, more complex molecules, the carboxylic acid of this compound can be coupled with an amine to form a stable amide bond. Subsequently, the deprotection of the tert-butyl ester reveals a new carboxylic acid functionality that can be used for further synthetic manipulations. This step-wise approach is fundamental in the assembly of advanced molecular architectures.
Overview of Key Research Domains Pertaining to this compound
The structural features of this compound make it a relevant molecule in several key research domains, most notably in medicinal chemistry and materials science.
In the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential components. broadpharm.com PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. chemicalbook.com Aliphatic linkers, such as the one that can be derived from this compound, are used to connect the protein-targeting ligand and the E3 ligase-recruiting moiety. The length and flexibility of the linker are critical for the efficacy of the PROTAC molecule.
While direct citation of this compound in extensive PROTAC development is limited in readily available literature, its classification as a bifunctional aliphatic linker by numerous chemical suppliers suggests its utility in this and related fields. bldpharm.comambeed.com Its structure provides the necessary handles for conjugation to other molecular fragments, a key requirement in the modular synthesis of such therapeutic agents.
The compound's properties also lend themselves to applications in materials science, where bifunctional molecules are used to modify surfaces or to synthesize polymers with specific functionalities. The carboxylic acid can be anchored to a substrate, while the protected ester can be deprotected and subsequently used to initiate polymerization or attach other molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63128-51-8 | bldpharm.comambeed.comchemicalbook.comalfa-chemistry.comchemicalbook.comacmec.com.cn |
| Molecular Formula | C9H16O4 | bldpharm.comchemicalbook.comacmec.com.cn |
| Molecular Weight | 188.22 g/mol | bldpharm.comchemicalbook.comacmec.com.cn |
| IUPAC Name | 5-(tert-butoxy)-5-oxopentanoic acid | nih.gov |
| Physical Form | Liquid | |
| Storage Temperature | Room Temperature | chemicalbook.com |
Properties
CAS No. |
1039852-53-3 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Tert Butoxy Pentanoic Acid and Its Cognate Analogues
Strategic Approaches to Esterification and Carboxylic Acid Protection
The introduction of the tert-butyl ester is a critical step in the synthesis of 5-(tert-butoxy)pentanoic acid. This functional group is highly valued for its stability against a wide range of nucleophiles and reducing agents, yet it can be readily cleaved under acidic conditions. thieme.de
Fischer Esterification Modifications and Optimizations
The Fischer esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. patsnap.com The reaction is an equilibrium process, and several strategies are employed to drive it towards the desired ester product. patsnap.comnih.govmasterorganicchemistry.com
Key optimization strategies for the Fischer esterification include:
Use of Excess Reagent: Employing a large excess of the alcohol can shift the equilibrium towards the formation of the ester, leading to higher yields. masterorganicchemistry.com
Water Removal: The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium forward. patsnap.comchemistrysteps.com This can be achieved through methods such as azeotropic distillation or the use of dehydrating agents. organic-chemistry.org
Catalyst Selection: While strong mineral acids like sulfuric acid are traditional catalysts, Lewis acids and other solid acid catalysts are also utilized to promote the reaction, sometimes under milder conditions. organic-chemistry.orgrug.nl
The general mechanism for the Fischer esterification involves the protonation of the carboxylic acid carbonyl group, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester product. masterorganicchemistry.comchemistrysteps.com
Table 1: Factors Influencing Fischer Esterification Yield
| Factor | Description | Impact on Yield |
|---|---|---|
| Reactant Ratio | Molar ratio of alcohol to carboxylic acid. | Increasing the excess of alcohol drives the equilibrium to the product side, increasing the yield. masterorganicchemistry.com |
| Catalyst | Acid catalyst used to protonate the carbonyl group. | Stronger acids can increase the reaction rate, but may also lead to side reactions. rug.nl |
| Temperature | Reaction temperature. | Higher temperatures can increase the reaction rate but may also favor the reverse reaction. Optimal temperature depends on the specific reactants. patsnap.com |
| Water Removal | Continuous removal of water from the reaction mixture. | Shifts the equilibrium towards the products, significantly increasing the yield. patsnap.comchemistrysteps.com |
Utilization of tert-Butyl Protecting Groups in Pentanoic Acid Derivatization
The tert-butyl group is a critical protecting group for carboxylic acids in organic synthesis. thieme.de Its steric bulk prevents it from being easily attacked by nucleophiles, and it is stable to many reaction conditions. thieme.de The tert-butyl ester can be selectively removed under acidic conditions, regenerating the carboxylic acid. thieme.de
Common methods for the introduction of a tert-butyl ester include:
Reaction with Isobutene: The acid-catalyzed addition of a carboxylic acid to isobutene is a common method for forming tert-butyl esters. google.com
Condensation with tert-Butanol: Direct condensation of a carboxylic acid with tert-butanol in the presence of a strong acid catalyst can also be employed. thieme.de
Use of tert-Butylating Agents: Reagents such as di-tert-butyl dicarbonate can be used to install the tert-butyl group. thieme.de More recently, bis(trifluoromethanesulfonyl)imide in tert-butyl acetate has been shown to be an effective system for the tert-butylation of carboxylic acids. organic-chemistry.org
The application of these methods to pentanoic acid derivatives allows for the selective protection of the carboxylic acid moiety, enabling further functionalization at other positions of the molecule. For instance, the synthesis of (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid has been achieved through asymmetric catalytic hydrogenation of a precursor containing a tert-butyl ester. google.com
Catalytic Pathways for the Enantioselective Synthesis of Chiral Analogues
The development of methods for the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. wikipedia.orgwikiwand.com
Asymmetric Catalytic Hydrogenation Protocols
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules. wikipedia.org This method involves the addition of hydrogen across a double bond in a substrate, guided by a chiral catalyst to produce a product with a specific stereochemistry. youtube.com
Key components of asymmetric hydrogenation include:
Chiral Catalysts: These are typically transition metal complexes (e.g., rhodium, ruthenium, iridium) coordinated to chiral ligands. wikipedia.orgajchem-b.comresearchgate.net
Chiral Ligands: Chiral phosphine ligands, such as BINAP, are commonly used to create the chiral environment around the metal center that directs the stereochemical outcome of the hydrogenation. wikipedia.orgyoutube.com
This methodology has been successfully applied to the synthesis of a wide variety of chiral compounds, including amino acids and other biologically active molecules. youtube.com For example, the synthesis of (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid is achieved through an asymmetric catalytic hydrogenation reaction. google.com
Table 2: Common Transition Metals and Ligands in Asymmetric Hydrogenation
| Transition Metal | Common Chiral Ligands | Substrate Examples |
|---|---|---|
| Rhodium | DuPhos, DIPAMP | Alkenes, Ketones ajchem-b.com |
| Ruthenium | BINAP, MeO-BIPHEP | Ketones, Imines researchgate.net |
| Iridium | SEGPHOS, SYNPHOS | Unfunctionalized Olefins, Imines ajchem-b.comresearchgate.net |
Chiral Auxiliary and Organocatalytic Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com After the desired stereocenter has been created, the auxiliary can be removed. wikipedia.org
Commonly used chiral auxiliaries include:
Evans Oxazolidinones: These are widely used for directing aldol reactions and alkylations.
Pseudoephedrine: This can be used as a chiral auxiliary to synthesize optically active carboxylic acids.
The general strategy involves attaching the chiral auxiliary to the substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. wikiwand.com
Organocatalysis refers to the use of small organic molecules as catalysts for chemical transformations. beilstein-journals.org This field has seen rapid growth and provides a powerful alternative to metal-based catalysts for the synthesis of chiral compounds. beilstein-journals.orgnih.gov Chiral amines, prolines, and phosphoric acids are examples of organocatalysts that have been successfully employed in a variety of enantioselective reactions. nih.govekb.eg
Diastereoselective and Enantioselective Routes to Substituted Pentanoic Acid Scaffolds
The synthesis of substituted pentanoic acid scaffolds with control over stereochemistry is a significant challenge in organic synthesis. Diastereoselective and enantioselective methods are employed to create specific stereoisomers.
Diastereoselective synthesis aims to produce one diastereomer in preference to others. This can be achieved by using chiral starting materials or by employing chiral reagents or catalysts that favor the formation of a particular diastereomer. For example, tandem hydrozirconation/Lewis acid-mediated cyclization has been used for the diastereoselective synthesis of substituted cyclopentylamines. nih.gov
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often accomplished using the asymmetric catalytic methods described above, such as asymmetric hydrogenation or organocatalysis. wikipedia.orgnih.gov The synthesis of enantiomerically enriched 4-substituted proline scaffolds, for instance, has been achieved through a catalytic and enantioselective process. mdpi.com The development of these stereoselective routes is crucial for accessing a diverse range of complex and biologically active molecules derived from pentanoic acid. nih.gov
Development of Novel Synthetic Routes and Process Intensification
The development of efficient and scalable synthetic routes is a primary focus in modern organic synthesis. For this compound and its analogues, researchers have explored various strategies to improve yield, reduce reaction times, and simplify purification processes.
Exploration of Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While specific MCRs for the direct synthesis of this compound are not extensively documented in the literature, the principles of MCRs can be applied to the synthesis of its precursors or cognate analogues. For instance, a Passerini or Ugi reaction could theoretically be designed to assemble a suitably functionalized precursor, which could then be converted to the target acid. The exploration of such sequences remains an area of interest for process intensification.
Nitrile Hydrolysis and Organometallic Intermediates in Carboxylic Acid Preparation
A common and reliable method for the synthesis of carboxylic acids is the hydrolysis of nitriles. This transformation can be performed under either acidic or basic conditions. The general mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the intermediate amide.
For the synthesis of this compound, a potential route would involve the hydrolysis of 5-(tert-butoxy)pentanenitrile. This nitrile precursor could be synthesized via nucleophilic substitution of a suitable 4-halobutyl tert-butyl ether with a cyanide salt.
Table 1: General Conditions for Nitrile Hydrolysis
| Condition | Reagents | Typical Solvents | Temperature |
| Acidic | Strong acid (e.g., HCl, H₂SO₄) | Water, alcohols | Reflux |
| Basic | Strong base (e.g., NaOH, KOH) | Water, alcohols | Reflux |
The use of organometallic intermediates provides another powerful tool for the formation of carboxylic acids. Grignard reagents (R-MgX) or organolithium reagents (R-Li) can react with carbon dioxide (CO₂) in a carboxylation reaction to yield the corresponding carboxylate, which upon acidic workup gives the carboxylic acid.
A synthetic strategy for this compound using this approach could start from 1-bromo-4-(tert-butoxy)butane. The formation of the Grignard reagent, 4-(tert-butoxy)butylmagnesium bromide, followed by its reaction with solid carbon dioxide (dry ice) would yield the desired product after acidification.
Base-Catalyzed Condensation and Functional Group Modification
Base-catalyzed condensation reactions, such as the aldol or Claisen condensations, are fundamental carbon-carbon bond-forming reactions in organic synthesis. While not directly applicable to the synthesis of the unfunctionalized backbone of this compound, these reactions are crucial for the synthesis of more complex analogues. For example, a base-catalyzed condensation could be employed to introduce substituents on the pentanoic acid chain, which is then followed by protection of the carboxylic acid as a tert-butyl ester.
Functional group modification is a key strategy in the synthesis of derivatives of this compound. The tert-butyl ester can be introduced at various stages of a synthetic sequence to protect a carboxylic acid functionality while other transformations are carried out on the molecule. For instance, a precursor dicarboxylic acid could be selectively mono-protected as its tert-butyl ester, leaving the other carboxylic acid group free for further reactions.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, the development of catalytic reactions, and the optimization of atom economy.
Solvent-Free and Catalytic Reaction Systems
The development of solvent-free reaction conditions is a key goal in green chemistry, as it eliminates the environmental and safety issues associated with volatile organic solvents. While many of the traditional methods for synthesizing carboxylic acids and their derivatives rely on solvents, research is ongoing to develop solid-state or neat reaction conditions.
Catalytic methods are inherently more environmentally friendly than stoichiometric reactions as they reduce waste generation. For the synthesis of analogues of this compound, catalytic approaches are being explored. For example, a patent describes the asymmetric catalytic hydrogenation of a precursor to synthesize (R)-2-(2-(tert-butoxy)-2-oxyethyl) pentanoic acid, a cognate analogue. This method boasts high yield and purity, showcasing the potential of catalytic systems in producing chiral derivatives.
Table 2: Example of a Catalytic Synthesis of a this compound Analogue
| Reactant | Catalyst | Solvent | Product | Yield |
| 2-(2-(tert-butoxy)-2-oxoethylidene)pentanoic acid | Chiral Rhodium Complex | Methanol | (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid | >98% |
Atom Economy and E-factor Analysis in Synthetic Route Design
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The E-factor (Environmental Factor) is another green chemistry metric that quantifies the amount of waste generated per unit of product.
When designing a synthetic route for this compound, it is crucial to consider these metrics. For example, the synthesis via carboxylation of a Grignard reagent has a theoretically high atom economy, as the main atoms from the organometallic reagent and carbon dioxide are incorporated into the final product. However, the E-factor might be higher due to the use of solvents and reagents in the workup procedure.
A comparative analysis of different synthetic routes can be performed to identify the most environmentally benign option. For instance, a route involving a catalytic step would generally have a better E-factor than a route that relies on stoichiometric reagents. The continuous effort to improve synthetic methodologies for compounds like this compound is driven by the dual goals of chemical efficiency and environmental sustainability.
Photoredox-Catalyzed Decarboxylation for Non-Natural Amino Acid Synthesis
Photoredox catalysis has emerged as a powerful strategy for the synthesis of non-natural amino acids by enabling the generation of radical intermediates under mild conditions from readily available carboxylic acids. This methodology circumvents the need for pre-functionalized starting materials and often displays broad functional group tolerance. The core principle involves the single-electron oxidation of a carboxylate, typically by a photo-excited catalyst, to form a carboxyl radical. This intermediate rapidly undergoes decarboxylation (extrusion of CO₂) to generate a carbon-centered radical, which can then be engaged in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions to construct the desired non-natural amino acid scaffold.
While the literature extensively documents the application of this strategy to α-amino acids, the principles are applicable to other amino acid analogues, including γ-amino acids derived from precursors such as 5-(tert-butoxycarbonylamino)pentanoic acid. This compound, a protected form of 5-aminopentanoic acid, is a more plausible substrate in this context than this compound. The tert-butoxycarbonyl (Boc) protecting group is standard in peptide chemistry and is compatible with many photoredox conditions. Following the established mechanisms for α-amino acids, the corresponding γ-amino radical could be generated via photoredox-catalyzed decarboxylation and subsequently used as a building block for complex non-natural γ-amino acids.
The general catalytic cycle for the decarboxylative functionalization of an N-protected amino acid is initiated by the absorption of visible light by a photocatalyst (PC), which promotes it to an excited state (PC*). This excited state is a potent oxidant and can accept an electron from the deprotonated carboxylic acid. The resulting carboxyl radical is short-lived and readily loses CO₂, forming an α-amino radical. This radical can then be trapped by a suitable acceptor, such as a Michael acceptor or an aryl halide (in dual catalytic systems), to form a new C-C bond. The reduced photocatalyst is regenerated in the catalytic cycle, often by a reductive quenching pathway involving a sacrificial electron donor or by oxidizing an intermediate in the reaction.
A notable application of this methodology is the decarboxylative arylation of N-Boc-protected α-amino acids. nih.govnih.gov In these reactions, a dual catalytic system, typically employing an iridium or ruthenium-based photocatalyst in conjunction with a nickel catalyst, allows for the coupling of the photogenerated α-amino radical with a variety of aryl and heteroaryl halides. This provides a direct route to enantioenriched benzylic amines, which are important pharmacophores. nih.govnih.gov
The scope of the reaction is broad, with various N-protected amino acids serving as effective radical precursors. The reaction conditions are generally mild, proceeding at room temperature under visible light irradiation, and are tolerant of a wide range of functional groups on both the amino acid side chain and the coupling partner.
Table 1: Examples of Photoredox-Catalyzed Decarboxylative Arylation of N-Boc-α-Amino Acids
| Entry | N-Boc-α-Amino Acid | Aryl Halide | Product | Yield (%) |
| 1 | N-Boc-Alanine | 4-cyanobromobenzene | N-Boc-α-(4-cyanophenyl)alanine | 75 |
| 2 | N-Boc-Valine | 3-bromopyridine | N-Boc-α-(3-pyridyl)valine | 68 |
| 3 | N-Boc-Leucine | 2-chloroquinoline | N-Boc-α-(2-quinolyl)leucine | 72 |
| 4 | N-Boc-Phenylalanine | 1-bromo-4-fluorobenzene | N-Boc-α-(4-fluorophenyl)phenylalanine | 84 |
In addition to arylation, photoredox-catalyzed decarboxylation can be used for other C-C bond formations, such as conjugate additions to Michael acceptors. dlut.edu.cn This approach allows for the synthesis of γ- and δ-amino acids with diverse side chains. The reaction typically proceeds via a reductive quenching cycle where the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting reduced photocatalyst then reduces the carboxylic acid to generate the radical.
While specific examples detailing the photoredox-catalyzed decarboxylation of 5-(tert-butoxycarbonylamino)pentanoic acid for the synthesis of linear non-natural amino acids are not widely reported, the successful application of this methodology to peptides containing γ-amino acids in macrocyclization reactions suggests its feasibility. nih.gov In these cases, a C-terminal carboxylate of a peptide chain containing a γ-amino acid is selectively oxidized to generate a radical, which then undergoes an intramolecular reaction. This demonstrates that the generation of a radical at the γ-position from a carboxylic acid precursor is indeed possible under photoredox conditions.
The continued development of photoredox-catalyzed decarboxylation methodologies holds significant promise for expanding the toolbox of synthetic chemists for the construction of novel non-natural amino acids from simple and abundant starting materials.
Chemical Reactivity, Reaction Mechanisms, and Transformational Pathways of 5 Tert Butoxy Pentanoic Acid
Nucleophilic Acyl Substitution and Ester Hydrolysis Mechanisms
The carboxylic acid group is the primary center of reactivity for nucleophilic acyl substitution. libretexts.org However, the hydroxyl group (-OH) is a poor leaving group, making the carboxylic acid relatively unreactive toward direct substitution. libretexts.org To enhance reactivity, the reaction often requires acid catalysis or conversion of the hydroxyl group into a better leaving group. libretexts.orgbyjus.com
The reverse reaction, ester hydrolysis, can also be catalyzed by acid. chemguide.co.uk In this reversible process, an excess of water shifts the equilibrium toward the formation of the carboxylic acid and an alcohol. chemguide.co.ukchemistrysteps.com The mechanism for acid-catalyzed hydrolysis mirrors the reverse of Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by water, proton transfers, and elimination of the alcohol leaving group. youtube.comucoz.com
Base-catalyzed hydrolysis, or saponification, is another important pathway. masterorganicchemistry.com In this case, a strong nucleophile, the hydroxide (B78521) ion, attacks the carbonyl carbon directly. chemistrysteps.com This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards further nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com The final carboxylic acid is obtained by adding acid during the workup step. masterorganicchemistry.com The tert-butoxy (B1229062) group in 5-(tert-butoxy)pentanoic acid is an ether and is generally stable under the conditions used for ester hydrolysis.
Electrophilic and Radical Reaction Pathways
Beyond nucleophilic reactions at the carbonyl carbon, this compound can participate in electrophilic and radical processes.
The most common electrophilic interaction is the protonation of the carbonyl oxygen by a strong acid, which activates the carboxylic acid toward nucleophilic attack. libretexts.orgbyjus.com
Radical reactions can be initiated at different points in the molecule. The tert-butoxy group can be a source of the tert-butoxyl radical, which can undergo processes like β-scission or hydrogen atom transfer (HAT). princeton.edu Additionally, the carboxylic acid itself can undergo radical decarboxylation. libretexts.org The Hunsdiecker reaction is a prime example, proceeding through a carboxy radical intermediate that loses CO₂ to form an alkyl radical. libretexts.org This alkyl radical then reacts with a halogen to form an alkyl halide.
Mechanistic Investigations of Functional Group Interconversions
The functional groups of this compound can be interconverted through various multi-step pathways, leveraging the reactivity discussed previously.
The carboxylic acid is a versatile precursor for other functional groups via nucleophilic acyl substitution. libretexts.org
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. libretexts.org This proceeds by first converting the -OH group into a better leaving group (an acyl chlorosulfite), which is then displaced by a chloride ion. libretexts.org
Conversion to Esters: As mentioned, Fischer esterification under acidic conditions with an alcohol yields an ester. youtube.com Alternatively, the more reactive acid chloride can readily react with an alcohol to form an ester.
Conversion to Amides: The acid chloride can react with ammonia (B1221849) or a primary/secondary amine to produce an amide. Direct conversion from the carboxylic acid requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
Role As a Precursor and Building Block in Complex Molecular Synthesis
Synthesis of Amino Acid Derivatives and Peptidomimetics Incorporating Pentanoic Acid Scaffolds
The pentanoic acid backbone is a fundamental structural motif for creating non-natural amino acids and peptidomimetics, which are compounds that mimic the structure and function of peptides. These synthetic analogues are critical in drug discovery for improving properties such as stability, bioavailability, and receptor affinity.
In peptide synthesis, non-proteinogenic building blocks are often used as linkers or spacers to connect peptide sequences, to attach them to other molecules like antibodies, or to induce specific secondary structures. Derivatives of 5-(tert-butoxy)pentanoic acid, such as glutaric acid tert-butyl ester, serve this purpose effectively. For instance, in the development of antibody-drug conjugates (ADCs), a linker-drug compound can be attached to an antibody. The glutaric acid tert-butyl ester can act as a component of this hydrophilic linker, connecting the cytotoxic payload to the antibody. google.comgoogle.com The synthesis involves coupling the free carboxylic acid of the pentanoic acid derivative to an amine on the payload or antibody, while the tert-butyl ester remains protected. It is later removed during the final deprotection steps of the synthesis. google.comgoogle.com This strategy allows for precise control over the linker length and properties, which is critical for the efficacy of the resulting ADC.
Ornithine, a non-proteinogenic amino acid with a five-carbon backbone, is a key target for modification, and protected pentanoic acid derivatives are central to this process. A notable application is in the synthesis of arginase inhibitors, which are of therapeutic interest for various diseases. The synthesis of one such inhibitor, 2(S)-amino-6-boronohexanoic acid (ABH), begins with (R)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid. dtu.dk This starting material, which features the core pentanoic acid structure, undergoes reduction of its free carboxylic acid to a primary alcohol, which is then converted into a boronic acid to yield the final inhibitor. dtu.dk
Another synthetic route towards ornithine analogues involves the use of N(α)-tert-butoxycarbonyl (Boc)-arginine. In model systems under physiological conditions, Boc-arginine reacts with dicarbonyl compounds like methylglyoxal (B44143) to form a variety of ornithine derivatives, such as N(δ)-(5-methyl-4-oxo-5-hydroimidazolinone-2-yl)-L-ornithine. acs.org These studies highlight how the fundamental pentanoic acid structure within arginine and ornithine can be chemically modified to produce complex heterocyclic systems.
Table 1: Synthesis of Arginase Inhibitor ABH An interactive data table is available below.
| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | (R)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid (9a) | Sodium borohydride, ethyl chloroformate | Primary alcohol derivative (9b) | dtu.dk |
The flexible five-carbon chain of pentanoic acid derivatives can be cyclized to form five-membered ring systems, most notably proline and its analogues. These constrained scaffolds are highly sought after in medicinal chemistry. A key intermediate for the hepatitis C drug Ledipasvir, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a complex proline analogue. nih.gov Its synthesis can be achieved from simpler proline derivatives, which themselves can be derived from linear precursors. nih.gov
Furthermore, Nα-Boc-L-Ornithine, which contains the fundamental N-protected aminopentanoic acid structure, is a direct precursor to proline derivatives. It can be used in the enzymatic synthesis of N-BOC-5-hydroxy-L-proline, which is a crucial intermediate for Saxagliptin, a drug used to treat type II diabetes. google.com This transformation highlights the direct synthetic utility of ornithine-based pentanoic acid scaffolds in creating functionalized proline ring systems.
Application in Natural Product and Active Pharmaceutical Ingredient Total Synthesis (focus on chemical pathways)
The total synthesis of complex natural products and APIs often relies on a strategic disconnection approach where the target molecule is broken down into simpler, commercially available, or easily synthesized building blocks. This compound and its derivatives are valuable chiral pool starting materials or synthons in these synthetic campaigns.
The synthesis of belactosin C analogues, which are proteasome inhibitors, provides a clear example. The synthesis involves the DCC-mediated condensation of a protected ornithine derivative with 4-(tert-butyloxycarbonyl)phenylmethanol. frontiersin.org The pentanoic acid backbone of the ornithine molecule is a core component of the final tripeptide-like structure. The synthesis proceeds through several steps of peptide coupling and selective deprotection, including the final removal of the tert-butyl ester under acidic conditions to yield the active compound. frontiersin.org
As previously mentioned in sections 4.1.2 and 4.1.3, derivatives of this compound are instrumental in the synthesis of multiple APIs, including the arginase inhibitor ABH, the hepatitis C NS5A inhibitor Ledipasvir, and the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin. dtu.dknih.govgoogle.com The chemical pathways to these molecules underscore the versatility of the pentanoic acid scaffold, which can be reduced, cyclized, and functionalized to construct the core structures of these medicinally important compounds.
Construction of Functionalized Macrocyclic Ligands and Chelators
Macrocyclic ligands are large, ring-shaped molecules capable of binding metal ions with high affinity and selectivity. They are cornerstones of applications ranging from medical imaging to therapy. Bifunctional chelators (BFCs) are macrocycles that have been modified with a reactive linker, allowing them to be conjugated to biomolecules such as peptides or antibodies.
The chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely used in radiopharmaceuticals to complex therapeutic or diagnostic radionuclides like Lutetium-177 or Gallium-68. nih.govunirioja.es To attach DOTA to a biomolecule, one of its carboxylic acid arms is typically modified or a separate linker is attached to the macrocyclic frame. A derivative of this compound can serve as this linker. The synthesis involves functionalizing the pentanoic acid (e.g., converting the acid to an amine or an azide) and then coupling it to the DOTA macrocycle. The other end of the linker (the protected tert-butyl ester) is deprotected to reveal a carboxylic acid, which is then activated and coupled to an amine on the target peptide. This strategy allows for the precise placement of the chelator at a specific distance from the biomolecule, which can be crucial for its biological function.
Table 2: General Strategy for DOTA-Peptide Conjugation An interactive data table is available below.
| Step | Description | Purpose |
|---|---|---|
| 1 | Functionalize a pentanoic acid derivative (e.g., 5-aminopentanoic acid tert-butyl ester). | Create a reactive handle for attachment to the chelator. |
| 2 | Couple the functionalized linker to the DOTA macrocycle. | Introduce the spacing arm. |
| 3 | Deprotect the tert-butyl ester. | Unmask the carboxylic acid for peptide coupling. |
| 4 | Activate the carboxylic acid and couple to a peptide. | Form the final DOTA-peptide conjugate. |
Derivatization Strategies for Bioorthogonal Reactivity and Advanced Materials Development
Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. These reactions are powerful tools for labeling and imaging biomolecules in real-time. The "click chemistry" family of reactions, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), is a prime example.
A derivative of this compound can be readily converted into a bioorthogonal building block. For example, the carboxylic acid can be transformed into an amine, which can then be acylated with an azide-containing reagent (e.g., azidoacetic acid NHS ester) to create an azido-functionalized pentanoic acid linker. Alternatively, the carboxylic acid could be coupled with an amino-functionalized cyclooctyne (B158145).
This strategy is employed in the synthesis of chelator-modified peptides for molecular imaging. In one reported synthesis, a peptide is functionalized with an azide (B81097) group using 6-azidohexanoic acid. nih.gov Separately, a DOTA chelator is functionalized with a strained cyclooctyne (a monofluorocyclooctyne, or MFCO). The two components are then joined via a copper-free click reaction under mild, aqueous conditions. nih.gov A this compound derivative could be used in an analogous fashion to provide the necessary linker for bioorthogonal conjugation, demonstrating its utility in creating sophisticated probes for chemical biology and advanced diagnostic tools. While specific applications in advanced materials are less commonly documented, the functional handles on the pentanoic acid scaffold make it a suitable monomer for incorporation into specialized polymers and functional materials through similar derivatization strategies. dtu.dkgoogle.com
Advanced Spectroscopic and Computational Characterization Approaches for 5 Tert Butoxy Pentanoic Acid
Methodological Advances in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ox.ac.uk For 5-(tert-butoxy)pentanoic acid, 1H and 13C NMR would provide the primary evidence for its covalent framework. The 1H NMR spectrum is expected to show distinct signals for the protons in different chemical environments, with predicted chemical shifts and splitting patterns determined by neighboring protons. docbrown.info
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment. A COSY experiment would reveal proton-proton coupling networks, confirming the connectivity of the pentanoic acid chain. An HSQC experiment would correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the 13C NMR spectrum.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ This table presents expected values based on standard chemical shift increments and splitting rules.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| (CH₃)₃C- (tert-butyl) | ~1.2 | Singlet (s) | 9H |
| -CH₂- (C4) | ~3.4 | Triplet (t) | 2H |
| -CH₂- (C2) | ~2.4 | Triplet (t) | 2H |
| -CH₂- (C3) | ~1.7 | Sextet | 2H |
| -COOH | ~11-12 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ This table presents expected values based on standard chemical shift data.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| -C OOH (C1) | ~179 |
| (C H₃)₃C - (Quaternary) | ~73 |
| -C H₂- (C4) | ~68 |
| -C H₂- (C2) | ~34 |
| (C H₃)₃C- (Methyl) | ~28 |
| -C H₂- (C3) | ~22 |
Applications of Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and assessing its purity. rsc.org For this compound (C₉H₁₈O₃), the molecular weight is 174.24 g/mol . Using a high-resolution mass spectrometer (HRMS), the exact mass can be measured, which confirms the elemental composition.
Electron Ionization (EI) is a common MS technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. docbrown.info For this compound, characteristic fragments would arise from the loss of the tert-butyl group, cleavage of the pentanoic acid chain, and rearrangements like the McLafferty rearrangement.
Table 3: Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound This table presents plausible mass-to-charge ratios (m/z) for fragments based on the molecule's structure.
| m/z | Plausible Fragment Identity | Fragmentation Pathway |
| 174 | [C₉H₁₈O₃]⁺ | Molecular Ion (M⁺) |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical |
| 117 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |
| 101 | [M - OC₄H₉]⁺ | Loss of tert-butoxy (B1229062) radical |
| 73 | [C₄H₉O]⁺ | tert-butoxy cation |
| 57 | [C₄H₉]⁺ | tert-butyl cation (base peak) |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. thermofisher.com These two techniques are complementary; FT-IR measures the absorption of infrared light, while FT-Raman measures the scattering of light from a laser source. thermofisher.com
For this compound, key vibrational modes would be associated with the carboxylic acid and the ether linkage. The FT-IR spectrum is expected to show a strong, broad absorption for the O-H stretch of the carboxylic acid and a sharp, intense absorption for the C=O (carbonyl) stretch. researchgate.net The C-O stretching vibrations of the ether and carboxylic acid would also be prominent. The FT-Raman spectrum would be particularly sensitive to the non-polar C-C and C-H bonds of the alkyl chain and tert-butyl group. nih.gov
Table 4: Predicted Principal Vibrational Bands for this compound This table presents expected wavenumber ranges for key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Broad | Weak |
| C-H (Alkyl) | Stretching | 2980 - 2850 | Strong | Strong |
| C=O (Carboxylic Acid) | Stretching | 1720 - 1700 | Strong | Medium |
| C-O (Ether/Acid) | Stretching | 1300 - 1000 | Strong | Weak |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and reactivity. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical method used to predict the most stable three-dimensional arrangement of atoms (geometry optimization) and the electronic structure of a molecule. nih.gov By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G**), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These theoretical parameters can then be compared with experimental data if available. DFT calculations can also predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com For this compound, the HOMO is expected to be localized on the oxygen atoms, which act as electron donors (nucleophiles). The LUMO is likely centered on the carbonyl group of the carboxylic acid, which can act as an electron acceptor (electrophile). wuxiapptec.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. ijarset.commdpi.com
From the calculated HOMO and LUMO energies, various reactivity descriptors can be derived, such as electronegativity, chemical potential, hardness, and electrophilicity index. mdpi.com These descriptors quantify the molecule's tendency to donate or accept electrons and help predict its behavior in chemical reactions. For instance, the analysis could predict that the carboxylic acid group is the most likely site for nucleophilic attack, while the ether oxygen is a potential site for protonation under acidic conditions. Computational modeling can also map out entire reaction pathways, calculating the energies of transition states to determine the most favorable mechanisms for reactions involving this compound.
Biochemical and Biological Interaction Research of 5 Tert Butoxy Pentanoic Acid Derivatives Mechanistic Focus, Non Clinical
Investigation of Interactions with Biological Macromolecules and Enzymes
The interaction of 5-(tert-butoxy)pentanoic acid derivatives with biological macromolecules is a key area of investigation, primarily focusing on their role as components of larger molecules designed to bind specific protein targets.
One significant area of research involves the incorporation of these derivatives into growth hormone secretagogues (GHSs). Growth hormone secretagogues are compounds that stimulate the release of growth hormone. A specific derivative, (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid , was synthesized and integrated into GHS compounds. nih.govresearchgate.net These new analogs demonstrated significantly increased in vitro potency. nih.govresearchgate.net The rationale for using a gem-difluoro benzyl (B1604629) group, derived from the pentanoic acid scaffold, was to act as a more stable replacement for a benzyloxy group found in an earlier GHS agonist, with the aim of improving metabolic stability and pharmacokinetic properties. lookchem.com This strategic modification highlights how derivatives of this compound can be engineered to enhance interactions with biological targets like the GHS receptor.
Another example is the use of 5-(((tert-butoxy)carbonyl)amino)pentanoic acid (also known as N-Boc-5-aminovaleric acid) as a building block in the synthesis of inhibitors for the kinesin motor protein HSET (KIFC1). nih.gov HSET is involved in cell division, and its inhibition is a target for cancer therapy. In this context, the pentanoic acid derivative serves as a linker or scaffold component, which is then elaborated to create the final inhibitor that interacts with the enzyme. nih.gov The Boc-protected amine and the carboxylic acid functional groups of the parent molecule allow for straightforward chemical coupling to other pharmacophoric elements to build the final, complex inhibitor. nih.gov
The following table summarizes key derivatives and their investigated biological targets:
| Derivative Name | Biological Target/Application | Research Focus |
| (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid | Growth Hormone Secretagogue (GHS) Receptor | Synthesis of potent and metabolically stable GHS analogs. nih.govresearchgate.netlookchem.com |
| 5-(((tert-butoxy)carbonyl)amino)pentanoic acid | Kinesin HSET (KIFC1) | Used as a synthetic intermediate for developing enzyme inhibitors. nih.gov |
Exploration of Enzyme Inhibition Mechanisms at a Molecular Level
In a related context, the study of other structurally similar pentanoic acid derivatives offers a model for potential mechanisms. For instance, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), an antifungal antibiotic, was found to inhibit protein biosynthesis in Saccharomyces cerevisiae. nih.gov The molecular mechanism was identified as the inhibition of homoserine dehydrogenase, a crucial enzyme in the biosynthesis of the aspartate family of amino acids. nih.gov This inhibition is selectively toxic to fungi as the enzyme is absent in animals. nih.gov This example illustrates a specific enzyme inhibition mechanism—targeting an essential metabolic enzyme—that could be engineered into novel derivatives of this compound.
The development of inhibitors often relies on achieving specific types of interaction with the enzyme's active site or allosteric sites. These can include:
Competitive Inhibition: Where the inhibitor directly competes with the substrate for the active site.
Non-competitive Inhibition: Where the inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its efficiency.
Covalent Inhibition: Where the inhibitor forms a permanent covalent bond with the enzyme, leading to irreversible inactivation.
The design of the HSET inhibitors derived from this compound aimed to create molecules that would bind effectively to the target enzyme, though the specific type of inhibition (e.g., competitive, non-competitive) for these particular compounds is part of ongoing detailed biochemical characterization.
Mechanistic Studies of Modulating Biochemical Pathways
Derivatives of this compound have been utilized in compounds designed to modulate specific biochemical pathways, most notably the pathways controlling hormone secretion.
The work on growth hormone secretagogues (GHSs) provides a clear example. The GHS pathway is critical for regulating growth, metabolism, and body composition. GHSs act on the GHS receptor (GHS-R1a), a G-protein coupled receptor, to stimulate the release of growth hormone from the pituitary gland. The synthesis of analogs using (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid was a deliberate effort to create more potent and stable modulators of this pathway. nih.govresearchgate.net By replacing a metabolically labile benzyloxy group with a stable gem-difluorobenzyl group, researchers aimed to enhance the compound's ability to remain active in the biological system and effectively modulate the growth hormone signaling cascade for a longer duration. lookchem.com The improved in vitro potency of these new analogs confirms their enhanced interaction with the molecular components of this pathway. nih.govresearchgate.net
Furthermore, the inhibition of the kinesin HSET by molecules synthesized from this compound derivatives directly impacts the biochemical pathways governing mitosis. nih.gov By inhibiting HSET, which is responsible for clustering spindle poles in cancer cells that lack centrosomes, the inhibitor disrupts the process of cell division, leading to mitotic arrest and cell death. This represents a targeted modulation of a specific cellular pathway essential for cancer cell proliferation.
Design and Synthesis of Probes for Biochemical Research
The chemical properties of this compound and its derivatives make them valuable starting points for the design and synthesis of biochemical probes. The Boc-protected amine and the carboxylic acid handle are amenable to a wide range of chemical transformations, allowing for the attachment of reporter groups (like fluorophores or biotin) or for coupling to other molecular fragments to build complex probes.
The synthesis of inhibitors for the kinesin HSET is a direct application of this principle. Researchers started with commercially available materials and used 3-((tert-butoxycarbonyl)amino)propanoic acid and 4-(tert-butoxycarbonylamino)butanoic acid (a close analog) in a straightforward synthetic route. nih.gov The synthesis involved coupling the Boc-protected amino acid with a thiazole (B1198619) carboxylate, followed by deprotection and subsequent amide coupling with various benzoic acid derivatives. nih.gov This modular synthesis approach allows for the creation of a library of potential inhibitors that can be used as probes to study the enzyme's structure and function. The resulting compounds are used to probe cellular target engagement, confirming that the molecule interacts with its intended target within the complex environment of the cell. nih.gov
Similarly, the synthesis of novel GHS analogs from (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid demonstrates the creation of molecular probes to investigate the GHS receptor. nih.govresearchgate.netlookchem.com These analogs, with their modified structures and enhanced potencies, help in mapping the structure-activity relationships of the receptor binding pocket and understanding the requirements for potent agonism.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for 5-(tert-butoxy)pentanoic acid derivatives, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis often involves tert-butoxycarbonyl (Boc) protection of amines or hydroxyl groups, leveraging alkylation (e.g., ethyl 5-bromopentanoate with salicylaldehyde) and saponification steps . Stereocontrolled routes, such as those starting from (L)-phenylalanine, utilize orthogonal protecting groups (e.g., tert-butyldimethylsilanyl) to preserve stereochemistry during multi-step syntheses . Optimizing reaction conditions (e.g., solvent polarity, temperature) minimizes side reactions like epimerization. For example, H₃PW₁₂O₄ catalysis enhances tert-butoxycarbonylation efficiency under mild conditions .
Q. How can computational methods like DFT predict reaction mechanisms and transient species in oxidation studies?
- Methodological Answer : Density Functional Theory (DFT) at the M05-2X/6-311+G(d,p)/SMD level is used to model radical interactions, such as the formation of s- and p-type dimer anions during one-electron oxidation by •OH radicals. Time-Dependent DFT (TDDFT) calculates λmax values for transient species, aligning with experimental UV-Vis spectra to identify dominant reaction pathways . These models validate experimental observations, such as the superior antioxidant activity of benzylselanyl derivatives over phenylselanyl analogs .
Q. What analytical techniques are recommended for characterizing purity and structural integrity of tert-butoxy-protected derivatives?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS) resolves complex mixtures and confirms molecular weights . Nuclear Magnetic Resonance (NMR) at varying temperatures (e.g., in DMSO-d₆) identifies stereoisomers and dynamic conformational changes . Purity is assessed via melting point analysis (mp 150–151°C for tert-butoxycarbonylamino derivatives) and chromatographic retention times .
Advanced Research Questions
Q. How do structural modifications (e.g., selenium substitutions) impact antioxidant efficacy, and what experimental approaches validate these effects?
- Methodological Answer : Pulse radiolysis quantifies radical scavenging rates (k) for •OH, Br₂•⁻, and CO₃•⁻ radicals. For instance, 5-(benzylselanyl)pentanoic acid exhibits higher k values (1.2 × 10¹⁰ M⁻¹s⁻¹ for Br₂•⁻) than phenylselanyl analogs due to enhanced electron-donating effects . Comparative studies using Electron Paramagnetic Resonance (EPR) or oxygen radical absorbance capacity (ORAC) assays further rank antioxidant potency .
Q. How does the electrochemical oxidation mechanism of related pentanoic acids inform sensor or catalytic system design?
- Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveal two-electron oxidation processes, as seen in lipoic acid’s conversion to 5-(1-oxodithiolan-3-yl)pentanoic acid . Voltammetric sensors using Ce(IV)/Fe(III) oxide nanoparticles enhance selectivity for thiol-containing analogs, with detection limits <1 µM . Such systems guide the design of biosensors for redox-active biomolecules.
Q. How can contradictions between experimental and computational data on radical scavenging mechanisms be resolved?
- Methodological Answer : Discrepancies in λmax predictions (e.g., dimer anion absorption bands) are addressed by refining solvation models in TDDFT or validating transient species via transient absorption spectroscopy . For phase equilibria studies, Monte Carlo simulations (TraPPE-UA force field) reconcile experimental vapor-liquid equilibrium (VLE) data with computational predictions, adjusting angle/torsion parameters for branched analogs .
Q. What pharmacokinetic models assess liver-targeted efficacy of tert-butoxy-modified therapeutic agents (e.g., caspase inhibitors)?
- Methodological Answer : In vivo rodent models (e.g., α-Fas-induced liver injury) measure ALT reduction and caspase inhibition post-administration. IDN-6556, a tert-butoxy-modified caspase inhibitor, shows ED₅₀ values of 0.04–0.38 mg/kg across routes (i.p., i.v., oral) . Portal vein sampling and bile excretion studies (51% intact excretion post-i.v.) quantify first-pass metabolism and liver targeting .
Data Contradiction Analysis
- Antioxidant Efficacy : Compound 2 (benzylselanyl) outperforms Compound 1 (phenylselanyl) in radical scavenging, attributed to steric and electronic effects of the benzyl group. Conflicting computational predictions on dimer stability are resolved by comparing experimental λmax with TDDFT-calculated values .
- Simulation vs. Experiment : TraPPE-UA simulations overpredict vapor pressures for carboxylic acids. Adjusting angle/torsion terms for branched chains (e.g., 2-methylpropanoic acid) improves agreement with experimental P-x-y data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
